Abrocitinib

Catalog No.
S005718
CAS No.
1622902-68-4
M.F
C14H21N5O2S
M. Wt
323.415
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abrocitinib

CAS Number

1622902-68-4

Product Name

Abrocitinib

IUPAC Name

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide

Molecular Formula

C14H21N5O2S

Molecular Weight

323.415

InChI

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)

InChI Key

IUEWXNHSKRWHDY-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3

Synonyms

PF-04965842; PF 04965842; PF04965842;;N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide

Description

The exact mass of the compound Abrocitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abrocitinib, sold under the brand name Cibinqo, is a small molecule drug classified as a Janus kinase (JAK) inhibitor []. Developed by Pfizer, it's administered orally for the treatment of moderate-to-severe atopic dermatitis (eczema) in adults and adolescents 12 years and older []. JAK enzymes play a crucial role in the immune system's signaling pathways, and abrocitinib's significance lies in its ability to target these pathways, potentially leading to reduced inflammation in eczema patients [].


Molecular Structure Analysis

Abrocitinib possesses a unique bicyclic structure containing a pyrazolopyrimidine core fused with a piperidine ring []. Key features include the presence of cyano and methoxy functional groups, which are believed to contribute to its inhibitory activity on JAK enzymes.


Chemical Reactions Analysis

The specific details of abrocitinib's synthesis are proprietary information held by Pfizer []. However, research suggests it likely involves a multi-step organic synthesis process utilizing various chemical reactions to create the final molecule [].


Physical And Chemical Properties Analysis

  • Melting Point: 232-234 °C []
  • Boiling Point: Not available (decomposes before boiling) []
  • Solubility: Slightly soluble in water []
  • Stability: Stable under recommended storage conditions []

Abrocitinib acts as a selective inhibitor of JAK1, a tyrosine kinase enzyme involved in various inflammatory and immune response pathways. By inhibiting JAK1, abrocitinib disrupts the signaling cascade that leads to inflammation in atopic dermatitis, potentially reducing symptoms like itching and skin lesions [].

Clinical trials have shown abrocitinib to be generally well-tolerated, with the most common side effects being headache, upper respiratory tract infections, and nasopharyngitis []. However, some safety concerns exist:

  • Increased Risk of Infections: Abrocitinib's immunosuppressive effects may increase susceptibility to infections [].
  • Potential for Malignancies: Long-term use of JAK inhibitors is being investigated for a potential link to an increased risk of malignancies, although more research is needed [].

Efficacy of Abrocitinib for Atopic Dermatitis

Clinical trials have investigated the efficacy of Abrocitinib in managing AD. These studies involved comparing Abrocitinib to a placebo or another medication. They measured improvements in symptoms like itching and rated the severity of eczema.

  • Multiple phase three trials (JADE MONO-1, JADE MONO-2, JADE TEEN, JADE COMPARE) showed positive results for Abrocitinib in adults and adolescents with moderate-to-severe AD Source: Once-Daily Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis in Adults and Adolescents Aged 12 Years and Over: A Short Review of Current Clinical Perspectives: .
  • Compared to placebo, Abrocitinib resulted in significant improvement in signs and symptoms of AD after 12 weeks Source: Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: .

Safety of Abrocitinib for Atopic Dermatitis

Research is ongoing to determine the long-term safety of Abrocitinib. While initial studies show good tolerability, further investigations are needed Source: Integrated Safety Analysis of Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis From the Phase II and Phase III Clinical Trial Program: .

XLogP3

1.7

Appearance

Solid powder

Wikipedia

Abrocitinib

FDA Medication Guides

Cibinqo
Abrocitinib
TABLET; ORAL
PFIZER INC
01/14/2022

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types